molecular formula C14H21NO B4934928 1-[3-(3-methylphenoxy)propyl]pyrrolidine

1-[3-(3-methylphenoxy)propyl]pyrrolidine

Cat. No.: B4934928
M. Wt: 219.32 g/mol
InChI Key: JCXKBVFBLXNXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Methylphenoxy)propyl]pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked via a three-carbon propyl chain to a 3-methylphenoxy moiety. Its structural framework—comprising a nitrogen-containing heterocycle, an alkoxy linker, and an aromatic substituent—renders it a candidate for diverse pharmacological applications, particularly as an enzyme inhibitor. The 3-methylphenoxy group likely modulates electronic and steric properties, influencing target binding and stability compared to derivatives with bulkier substituents (e.g., tert-butyl or nitro groups) .

Properties

IUPAC Name

1-[3-(3-methylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-6-4-7-14(12-13)16-11-5-10-15-8-2-3-9-15/h4,6-7,12H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXKBVFBLXNXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methylphenoxy)propyl]pyrrolidine typically involves the reaction of 3-(3-methylphenoxy)propylamine with pyrrolidine under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions with various electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in several pharmaceutical applications:

  • Anticancer Activity : Recent studies have highlighted the anticancer properties of pyrrolidine derivatives. For instance, a series of pyrrolidinone-hydrazone derivatives demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer and melanoma. These compounds were evaluated using MTT assays, revealing their potential as selective anticancer agents .
  • Antimicrobial Properties : Pyrrolidine derivatives have been investigated for their antimicrobial activity. Research indicates that certain derivatives exhibit potent activity against drug-resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .
  • Cholinesterase Inhibition : Some studies have reported that pyrrolidine compounds can act as inhibitors of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This property makes them valuable in the development of cognitive enhancers .

Agrochemical Applications

In agrochemicals, 1-[3-(3-methylphenoxy)propyl]pyrrolidine serves as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants can lead to enhanced resistance against pests and diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineActivity Level
AnticancerPyrrolidinone-hydrazone derivativesMDA-MB-231 (breast cancer), IGR39 (melanoma)High selectivity observed
AntimicrobialVarious pyrrolidine derivativesDrug-resistant Staphylococcus aureus, Candida albicansModerate activity
Cholinesterase InhibitionPyrrolidine-based compoundsNeurodegenerative disease modelsSignificant inhibition

Case Studies

  • Anticancer Research : A study synthesized a series of pyrrolidinone-hydrazone derivatives that were tested against several cancer cell lines. The most promising candidates exhibited high selectivity towards prostate cancer cells with minimal effects on non-cancerous cells, indicating their potential for targeted therapy .
  • Antimicrobial Efficacy : Another study focused on the synthesis of pyrrolidine derivatives aimed at combating tuberculosis. The compounds showed remarkable efficacy against both susceptible and resistant strains of Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents .
  • Neuroprotective Effects : Research into cholinesterase inhibitors revealed that certain pyrrolidine derivatives could improve cognitive function in animal models, suggesting their application in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-[3-(3-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Topoisomerase 1 (Top1) Inhibitors

Compounds with pyrrolidine or piperidine rings attached to aromatic groups via propyl chains exhibit variable Top1 inhibition (Table 1):

Compound Heterocycle Substituent Top1 Activity Reference
1-[3-(3-Methylphenoxy)propyl]pyrrolidine Pyrrolidine 3-Methylphenoxy Not reported
Compound 22 (Piperidine analog) Piperidine Unspecified aromatic +++
Compound 23 (Pyrrolidine analog) Pyrrolidine Unspecified aromatic ++

Key Findings :

  • Piperidine derivatives (e.g., Compound 22) show stronger Top1 inhibition (+++ activity) than pyrrolidine analogs (++ activity), suggesting nitrogen ring size impacts enzyme interaction .
  • The absence of aminopropyl side chains (e.g., in Compound 15) reduces activity to + or ++ levels, highlighting the necessity of the propyl linker for optimal binding .

Monoamine Oxidase B (MAO-B) Inhibitors

Pyrrolidine-based compounds with phenoxypropyl linkers exhibit potent MAO-B inhibition (Table 2):

Compound Substituent IC50 (MAO-B) Reference
1-[3-(4-tert-Butylphenoxy)propyl]pyrrolidine 4-tert-Butylphenoxy 2.7 nM
Rasagiline (Reference) 14–41 nM
Safinamide (Reference) 24–50 nM

Key Findings :

  • The tert-butylphenoxy analog (16a) surpasses reference drugs in potency, emphasizing the role of bulky aromatic substituents in MAO-B binding .
  • Shorter linker chains enhance activity; elongation reduces potency, indicating steric constraints in the enzyme active site .
  • Reversible, mixed-mode inhibition kinetics suggest competitive and non-competitive interactions .

Nitrophenoxy Derivatives

High structural similarity exists between this compound and nitrophenoxy analogs (Table 3):

Compound Similarity Score Substituent Potential Impact
This compound 3-Methylphenoxy Moderate hydrophobicity
1-[3-(4-Nitrophenoxy)propyl]pyrrolidine 0.94 4-Nitrophenoxy Enhanced electron-withdrawing effects

Key Insights :

Structure-Activity Relationship (SAR) Trends

Heterocycle Choice : Piperidine derivatives generally show stronger Top1 inhibition, while pyrrolidine is preferred for MAO-B targeting .

Substituent Effects :

  • Bulky groups (e.g., tert-butyl) enhance MAO-B inhibition but may reduce Top1 compatibility due to steric clashes .
  • Electron-withdrawing groups (e.g., nitro) improve binding in certain contexts but may increase toxicity risks .

Linker Optimization : A three-carbon propyl chain balances flexibility and rigidity for both Top1 and MAO-B inhibition .

Physicochemical and Stability Comparisons

  • Solubility: Piperidine analogs (e.g., BF 2649) with chlorophenyl groups show high solubility in polar solvents (water, DMSO), a trait likely shared by the methylphenoxy-pyrrolidine analog .

Q & A

Q. What are the established synthesis routes for 1-[3-(3-methylphenoxy)propyl]pyrrolidine, and what reaction conditions are critical for optimizing yield?

Synthesis of this compound typically involves multi-step reactions. A common approach is coupling a phenoxypropyl moiety to a pyrrolidine core. For example:

  • Method 1 : React 3-(3-methylphenoxy)propyl chloride with pyrrolidine in anhydrous benzene under reflux, followed by purification via crystallization (adapted from similar protocols for N-[3-(3-methoxyphenyl)propionyl]-pyrrolidine synthesis) .
  • Method 2 : Use a nucleophilic substitution reaction with sodium hydride (NaH) as a base in tetrahydrofuran (THF), ensuring controlled temperature (0°C to room temperature) to prevent side reactions .
    Key Considerations : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. Analytical techniques like TLC or GC-MS should monitor reaction progress.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methylphenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₄H₂₁NO: 219.16 g/mol).
  • Infrared Spectroscopy (IR) : Detects characteristic C-O-C (1250–1050 cm⁻¹) and pyrrolidine N-H stretches (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?

  • In vitro receptor binding assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors), as pyrrolidine derivatives often modulate neurotransmitter systems .
  • Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
  • Enzyme inhibition studies : Target enzymes like monoamine oxidases (MAOs) due to structural similarities with known inhibitors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving pyrrolidine derivatives?

Discrepancies may arise from:

  • Structural variations : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) alter receptor interactions. Compare activity of this compound with analogs like 3-[4-chloro-3-(trifluoromethyl)phenoxy]pyrrolidine .
  • Assay conditions : Standardize protocols (e.g., pH, temperature) and validate using positive controls.
  • Data normalization : Express activity relative to reference compounds (e.g., clozapine for receptor binding) to mitigate batch-to-batch variability .

Q. What strategies are effective for enantiomeric resolution of this compound?

  • Chiral chromatography : Use columns with amylose/cyclodextrin-based stationary phases to separate enantiomers.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific therapeutic targets?

  • Substituent modification : Synthesize derivatives with varying phenoxy substituents (e.g., halogenation, alkyl chain elongation) and test against disease models (e.g., neuroinflammation) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes at targets like 5-HT₂A receptors .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (e.g., PAMPA-BBB) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux in anhydrous solvents, stoichiometric control
Structural Characterization¹H/¹³C NMR, HRMS, IR
Biological ScreeningGPCR binding assays, MTT cytotoxicity tests
Enantiomeric ResolutionChiral HPLC, asymmetric synthesis

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .
  • Emergency measures : Maintain eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Q. How should researchers address conflicting data on the compound’s metabolic stability?

  • Comparative studies : Replicate assays using standardized liver microsome models (e.g., human vs. rat) .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and correlate with stability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.